molecular formula C11H11NO3S B14296862 Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide CAS No. 114120-88-6

Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide

Cat. No.: B14296862
CAS No.: 114120-88-6
M. Wt: 237.28 g/mol
InChI Key: GOIUYLZWEIXHRL-UHFFFAOYSA-N
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Description

Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .

Chemical Reactions Analysis

Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide can be compared with other similar compounds such as:

  • Thiadiazole derivatives
  • Oxadiazole derivatives
  • Isoxazole derivatives

These compounds share structural similarities but differ in their specific chemical properties and biological activities. This compound is unique due to its specific substitution pattern and the presence of the thieno ring, which imparts distinct chemical and biological properties .

Properties

CAS No.

114120-88-6

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,2]oxazole 5,5-dioxide

InChI

InChI=1S/C11H11NO3S/c13-16(14)6-9-10(7-16)15-12-11(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2

InChI Key

GOIUYLZWEIXHRL-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)ON=C2C3=CC=CC=C3

Origin of Product

United States

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